

# Initial Clinical Data on Camonsertib Monotherapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical data for **camonsertib** (formerly RP-3500), a selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. The data presented herein is primarily derived from the multi-center, open-label, Phase 1/2 TRESR study (NCT04497116), which evaluated **camonsertib** monotherapy in patients with advanced solid tumors harboring specific DNA damage response (DDR) gene alterations. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and operational frameworks.

## **Core Data Summary**

The initial clinical findings for **camonsertib** monotherapy have demonstrated a manageable safety profile and promising anti-tumor activity in a biomarker-selected patient population. The primary dose-limiting toxicity observed was on-target anemia, which was effectively managed through dose and schedule optimization.

# Table 1: Efficacy of Camonsertib Monotherapy in the TRESR Study



| Efficacy Endpoint                                      | Value       | Patient Population                                                      | Citation     |
|--------------------------------------------------------|-------------|-------------------------------------------------------------------------|--------------|
| Overall Response<br>Rate (ORR)                         | 13% (13/99) | Patients receiving<br>biologically effective<br>doses (>100 mg daily)   | [1][2][3]    |
| Clinical Benefit Rate<br>(CBR)                         | 43% (43/99) | Patients receiving<br>biologically effective<br>doses (>100 mg daily)   | [1][2][3][4] |
| CBR in PARP inhibitor<br>(PARPi) failure<br>patients   | 47%         | Not specified                                                           | [4][5]       |
| Molecular Response<br>Rate (ctDNA)                     | 43% (27/63) | Patients receiving<br>biologically effective<br>doses (>100 mg daily)   | [1][2][3]    |
| Overall Response<br>(OR) in advanced<br>ovarian cancer | 25%         | n=20, 90% had prior<br>PARPi failure, 85%<br>were platinum<br>resistant | [5]          |

**Table 2: Safety Profile of Camonsertib Monotherapy** 

(TRESR Study)

| Adverse Event | Incidence                             | Grade       | Citation     |
|---------------|---------------------------------------|-------------|--------------|
| Anemia        | Most common drug-<br>related toxicity | 32% Grade 3 | [1][2][3][6] |

# **Table 3: Optimized Dosing Regimen for Camonsertib Monotherapy**



| Dose and Schedule                                                                     | Rationale                                                                                                                                | Citation |
|---------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------|
| 160 mg once daily (QD), 3 days on, 4 days off, 2 weeks on, 1 week off (160 3/4, 2/1w) | Substantial reduction in the incidence of anemia without compromising efficacy. Established as the optimized regimen for future studies. | [6][7]   |

## **Experimental Protocols**

The TRESR study (NCT04497116) was a first-in-human, Phase 1/2a, multi-center, open-label, dose-escalation and expansion study.[8][9][10][11][12]

- Patient Selection: Eligible patients had advanced solid tumors with confirmed loss-of-function (LOF) alterations in specific DDR genes predicted to sensitize tumors to ATR inhibition.
   These genes included, but were not limited to, ATM, ATRIP, BRCA1, BRCA2, CDK12, MRE11, NBN, PALB2, RAD17, RAD50, and SETD2.[1] Patient selection was guided by preclinical data from chemogenomic CRISPR-Cas9 screens.[1]
- 2. Study Design: The study consisted of two main parts:
- Module 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of camonsertib monotherapy.[8]
- Module 2 (Dose Expansion): To evaluate the safety, tolerability, and anti-tumor activity of the selected dose and schedule in specific tumor types and genotypes.

Several dosing regimens were evaluated, including 120 mg QD (3 days on, 4 days off), 160 mg QD (3 days on, 4 days off), and 160 mg QD (3 days on, 4 days off, 2 weeks on, 1 week off).[6]

### 3. Endpoints:

 Primary Objectives: To assess the safety and tolerability of camonsertib and to establish the RP2D.[1][2]



- Secondary Objectives: To evaluate the anti-tumor activity of camonsertib (including ORR and CBR), and to characterize its pharmacokinetics (PK) and pharmacodynamics (PD).[1][2]
- Exploratory Objectives: To assess predictive biomarkers and circulating tumor DNA (ctDNA) dynamics.[1]
- 4. Pharmacokinetic and Pharmacodynamic Analysis:
- Pharmacokinetics (PK): Plasma concentrations of camonsertib were measured at defined timepoints to determine parameters such as Cmax, Tmax, AUC, and half-life using noncompartmental analysis.[6]
- Pharmacodynamics (PD): Paired tumor biopsies were taken before and during treatment to assess target engagement.[6] Pharmacodynamic markers included the phosphorylation of CHK1 (pCHK1), a downstream target of ATR, as well as γ-H2AX and p-KAP1, which are markers of DNA damage and ATR pathway inhibition.[6]

# Visualizations ATR Signaling Pathway and Camonsertib's Mechanism of Action





Click to download full resolution via product page

Diagram 1: Simplified ATR signaling pathway and the inhibitory action of camonsertib.

## **TRESR Clinical Trial Workflow**





Click to download full resolution via product page

Diagram 2: High-level workflow of the TRESR clinical trial for **camonsertib** monotherapy.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. esmo.org [esmo.org]
- 2. Camonsertib in DNA damage response-deficient advanced solid tumors: phase 1 trial results PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of RP-3500, Camonsertib, in Advanced Solid Tumors [clin.larvol.com]
- 5. sec.gov [sec.gov]
- 6. Ataxia telangiectasia and Rad3-related (ATR) inhibitor camonsertib dose optimization in patients with biomarker-selected advanced solid tumors (TRESR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ir.reparerx.com [ir.reparerx.com]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. Repare Therapeutics to Present Data from Phase 1/2 TRESR Clinical Trial Evaluating Camonsertib Monotherapy in Multiple Advanced Solid Tumors Harboring ATM Loss-of-Function at ESMO Congress 2024 - BioSpace [biospace.com]
- 12. Repare Therapeutics to Present Data from Phase 1/2 TRESR Clinical Trial Evaluating Camonsertib Monotherapy in Multiple Advanced Solid Tumors Harboring ATM Loss-of-Function at ESMO Congress 2024 | Financial Post [financialpost.com]
- To cite this document: BenchChem. [Initial Clinical Data on Camonsertib Monotherapy: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10830843#initial-clinical-data-on-camonsertib-monotherapy]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com